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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methoxypiperamide (MeOP), a psychoactive substance of the piperazine class, has recently

emerged as a compound of interest within the scientific community, primarily due to its

availability as a "research chemical."[1] While its initial synthesis was reported in 1968, detailed

historical research from that period is largely unavailable.[2] Modern research has focused on

its synthesis, metabolism, and detection. This technical guide provides a comprehensive

overview of the current knowledge on methoxypiperamide, including its historical context,

synthesis protocols, metabolic pathways, and analytical methodologies. It is important to note

that while some aspects of its biochemistry are understood, there is a significant lack of

quantitative pharmacological data, including receptor binding affinities and functional activities,

which are critical for a complete understanding of its pharmacological profile.

Historical Context and Discovery
The first documented synthesis of methoxypiperamide is cited as having occurred in 1968,

although specific publications from this era are not readily accessible in contemporary scientific

literature.[2] The compound gained notoriety more recently with its appearance on the online

market for "research chemicals" and was first officially reported to the European Monitoring

Centre for Drug and Drug Addiction (EMCDDA) in 2013, marking its emergence as a new

psychoactive substance.[1] Structurally, it is the 4-methoxy-α-keto analog of
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methylbenzylpiperazine.[1] In the United States, the state of Vermont has classified it as a

hallucinogen.[1]

Chemical Synthesis
A documented method for the synthesis of methoxypiperamide involves the acylation of 1-

methylpiperazine with 4-methoxybenzoyl chloride.[3] The resulting free base is then typically

converted to its hydrochloride salt for improved stability.

Synthesis of (4-Methoxyphenyl)(4-methylpiperazin-1-
yl)methanone
Experimental Protocol:

Step 1: Reaction Setup

In a reaction vessel, dissolve 1-methylpiperazine in a suitable anhydrous solvent such as

dichloromethane (DCM).

Cool the solution to 0°C using an ice bath.

Step 2: Acylation

Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the cooled 1-

methylpiperazine solution.

The reaction mixture is then allowed to warm to room temperature and stirred for several

hours.

Step 3: Work-up and Isolation

Upon completion of the reaction (monitored by thin-layer chromatography), the reaction

mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any

remaining acid.

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure to yield the crude product.
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Step 4: Purification

The crude methoxypiperamide can be purified by column chromatography on silica gel.

Synthesis Workflow
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Synthesis of Methoxypiperamide.

Pharmacological Profile (Limited Data)
Detailed pharmacological data for methoxypiperamide is scarce in peer-reviewed literature.[1]

Its classification as a hallucinogen in Vermont suggests potential activity at serotonergic

receptors, a common target for hallucinogenic compounds.[1] Piperazine derivatives, as a

class, are known to interact with a variety of neurotransmitter receptors, including serotonin and

dopamine receptors.[4][5][6] However, without specific binding affinity or functional assay data

for methoxypiperamide, its precise mechanism of action remains speculative.

Hypothetical Signaling Pathway
Given the known pharmacology of similar piperazine-based psychoactive compounds, a

hypothetical signaling pathway for methoxypiperamide could involve interactions with

serotonin receptors, potentially the 5-HT2A receptor, which is a key target for classic

hallucinogens. Agonism at this G-protein coupled receptor (GPCR) would likely activate

downstream signaling cascades involving phospholipase C (PLC) and subsequent production
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of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular

calcium and activation of protein kinase C (PKC).

Hypothetical Signaling Pathway of Methoxypiperamide
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Hypothetical Methoxypiperamide Signaling.

Metabolism
The metabolism of methoxypiperamide has been investigated in rats, with findings suggesting

similar pathways in humans.[2] The primary metabolic transformations involve Phase I and

Phase II reactions.

Metabolic Pathways
Phase I Metabolism:

N-Oxide Formation: The formation of methoxypiperamide-N-oxide is a major metabolic

step.

Demethylation: Both N-demethylation of the piperazine ring and O-demethylation of the

methoxy group can occur.

Oxidation: The piperazine ring can be oxidized to a keto-piperazine derivative.

Ring Opening: The piperazine ring can undergo opening, followed by oxidation.

Hydroxylation: The phenyl group can be hydroxylated.

Phase II Metabolism:

Glucuronidation and Sulfation: The metabolites from Phase I reactions can be conjugated

with glucuronic acid or sulfate to increase their water solubility for excretion.

Human Cytochrome P450 (CYP) Isoenzyme Involvement
Studies have identified several human CYP isoenzymes responsible for the initial metabolic

steps of methoxypiperamide:

CYP1A2

CYP2C19
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Metabolic Pathway Diagram

Methoxypiperamide Metabolism

Methoxypiperamide

Phase I Metabolism
(CYP1A2, CYP2C19, CYP2D6, CYP3A4)

N-Oxide Formation N- and O-Demethylation Piperazine Ring Oxidation Piperazine Ring Opening Phenyl Group Hydroxylation

Phase II Metabolism

Glucuronidation &
Sulfation

Excretion

Click to download full resolution via product page

Metabolic Pathway of Methoxypiperamide.
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Analytical Detection
The detection of methoxypiperamide and its metabolites in biological fluids is primarily

achieved through chromatographic techniques coupled with mass spectrometry.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol for Urine Analysis:

Sample Preparation:

Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-

glucuronidase/arylsulfatase) to cleave conjugated metabolites.

The hydrolyzed sample is then alkalinized (e.g., to pH 12).[8]

Extraction:

A low-density solvent such as n-hexane is added to the sample.[8]

The mixture is subjected to ultrasound-assisted dispersive liquid-liquid microextraction

(UA-LDS-DLLME) to facilitate the transfer of analytes into the organic phase.[8]

The mixture is centrifuged, and the organic supernatant is collected.

Derivatization (Optional but common for piperazines):

The extracted analytes may be derivatized (e.g., with trifluoroacetic anhydride) to improve

their volatility and chromatographic properties.[9]

GC-MS Analysis:

The prepared sample is injected into a GC-MS system.

Separation is achieved on a suitable capillary column (e.g., a non-polar or medium-polar

column).

Mass spectrometric detection is performed in either full-scan or selected ion monitoring

(SIM) mode for identification and quantification.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
Experimental Protocol for Serum/Urine Analysis:

Sample Preparation ("Dilute and Shoot"):

A small volume of the biological sample (e.g., 20 µL of urine) is taken.[10]

An internal standard solution (in a solvent like acetonitrile to precipitate proteins) is added.

[10]

The sample is vortexed and centrifuged.[10]

The supernatant is diluted with the mobile phase and injected into the LC-MS/MS system.

[10]

LC-MS/MS Analysis:

Chromatographic separation is performed on a reverse-phase column (e.g., C18).[10]

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium

formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10]

Detection is carried out using a tandem mass spectrometer operating in multiple reaction

monitoring (MRM) mode for high selectivity and sensitivity.[11]

Analytical Workflow
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Analytical Workflow for Methoxypiperamide.

Quantitative Data Summary
As of the current literature, there is a notable absence of quantitative pharmacological data for

methoxypiperamide. The tables below are structured to incorporate such data as it becomes

available through future research.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptor Ki (nM) Reference

5-HT2A Data Not Available

D2 Data Not Available

| ... | ... | |

Table 2: Functional Activity (EC50/IC50, nM)

Assay EC50/IC50 (nM) Reference

5-HT2A Agonism Data Not Available

Dopamine Reuptake Inhibition Data Not Available
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| ... | ... | |

Table 3: Physicochemical Properties

Property Value Reference

Molecular Formula C₁₃H₁₈N₂O₂ [12]

Molar Mass 234.30 g/mol [12]

IUPAC Name

(4-Methoxyphenyl)(4-

methylpiperazin-1-

yl)methanone

[1]

| CAS Number | 67023-02-3 |[12] |

Conclusion and Future Directions
Methoxypiperamide represents a modern example of a "rediscovered" compound that has

transitioned from obscure chemical literature to the forefront of forensic and toxicological

research. While significant strides have been made in understanding its synthesis, metabolism,

and analytical detection, a critical knowledge gap exists regarding its pharmacological and

toxicological properties. Future research should prioritize the in-depth characterization of its

interactions with a broad range of CNS receptors and transporters to elucidate its mechanism

of action and to better understand its potential effects and risks to public health. Such data is

essential for regulatory bodies and the scientific community to make informed decisions

regarding this emerging psychoactive substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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